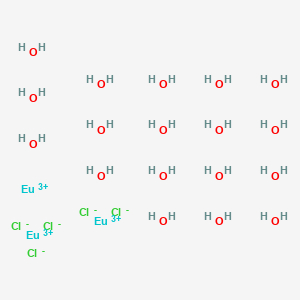

Europium chloride (EuCl3), hexahydrate (8CI,9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Europium chloride, hexahydrate (8CI,9CI) is an inorganic compound with the chemical formula EuCl₃·6H₂O. It is a white crystalline solid that belongs to the rare earth metal group. Europium chloride, hexahydrate is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is used in various research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Europium chloride, hexahydrate can be synthesized by treating europium oxide (Eu₂O₃) with hydrochloric acid (HCl). The reaction produces hydrated europium chloride (EuCl₃·6H₂O). This salt cannot be rendered anhydrous by heating, as it would instead form an oxychloride .

The anhydrous form of europium chloride is often prepared using the “ammonium chloride route.” This method involves heating europium oxide or hydrated europium chloride with ammonium chloride (NH₄Cl) at approximately 230°C. The reaction produces ammonium pentachloroeuropate, which decomposes thermally to yield anhydrous europium chloride .

Análisis De Reacciones Químicas

Types of Reactions

Europium chloride, hexahydrate undergoes various chemical reactions, including:

Reduction: Reduction with hydrogen gas at elevated temperatures produces europium(II) chloride (EuCl₂).

Common Reagents and Conditions

Hydrogen gas: Used for reduction reactions.

Lithium bis(trimethylsilyl)amide: Used for substitution reactions in THF.

Major Products

Europium(II) chloride (EuCl₂): Formed by reduction.

Europium bis(trimethylsilyl)amide: Formed by substitution.

Aplicaciones Científicas De Investigación

Europium chloride, hexahydrate is utilized in various scientific research applications, including:

Luminescent Materials: It is used as a precursor to synthesize luminescent europium(III) terpyridyl chelates.

Catalysis: It serves as a catalyst in organic synthesis.

Mass Cytometry: It is used to synthesize lanthanide-containing polystyrene beads for calibration and internal standards.

Organic Light Emitting Diodes (OLEDs): It is involved in the preparation of photoactive thin films for OLEDs.

Mecanismo De Acción

Europium chloride, hexahydrate exerts its effects through its ability to form coordination complexes with various ligands. The europium ion (Eu³⁺) can coordinate with multiple ligands, leading to the formation of stable complexes. These complexes exhibit unique luminescent properties, making them useful in various applications such as luminescent materials and OLEDs .

Comparación Con Compuestos Similares

Similar Compounds

Samarium chloride (SmCl₃): Similar in structure and properties, used in similar applications.

Gadolinium chloride (GdCl₃): Another rare earth chloride with comparable properties.

Ytterbium chloride (YbCl₃): Shares similar hygroscopic properties and applications.

Uniqueness

Europium chloride, hexahydrate is unique due to its specific luminescent properties, which are highly sought after in the development of luminescent materials and OLEDs. Its ability to form stable coordination complexes with various ligands further enhances its versatility in scientific research .

Actividad Biológica

Europium chloride hexahydrate, with the formula EuCl3·6H2O, is an inorganic compound belonging to the class of rare earth elements. It appears as a colorless crystalline solid and is highly hygroscopic, readily absorbing moisture from the environment. The compound is primarily utilized in research and industrial applications, particularly in luminescent materials and as a precursor for other europium compounds.

Research indicates that europium ions can interact with biological systems in various ways:

- Luminescence Properties : Europium ions exhibit strong luminescence, particularly in the red region of the spectrum. This property is exploited in biological imaging and sensing applications, where Eu(III) complexes are used as luminescent probes due to their high sensitivity and specificity .

- Radical Formation : Studies have shown that europium can participate in photochemical reactions that generate organic radicals. These radicals may play a role in oxidative stress within biological systems, affecting cellular functions .

- Ion Exchange and Adsorption : Europium ions can adsorb onto various substrates, such as titanium dioxide nanoparticles, enhancing their photocatalytic properties. This interaction can influence cellular uptake and toxicity profiles .

Toxicological Studies

Toxicological assessments of europium compounds indicate that they possess low toxicity under controlled conditions. However, the potential for oxidative stress due to radical formation necessitates careful evaluation:

- In Vitro Studies : Research has highlighted that exposure to europium chloride can induce changes in cellular behavior, including alterations in gene expression related to oxidative stress response mechanisms. Specific studies have reported increased reactive oxygen species (ROS) levels in cells exposed to Eu(III) salts .

- Environmental Impact : The environmental persistence of europium compounds raises concerns regarding bioaccumulation and long-term ecological effects. Monitoring studies are essential to assess the impact on aquatic and terrestrial organisms .

1. Photochemical Recovery of Europium

A study investigated the recovery of europium from non-aqueous solutions using photochemical methods. The results indicated that different solvents influenced the efficiency of europium removal, with ethanol/isopropanol mixtures demonstrating superior performance compared to methanol . This study underscores the potential for utilizing europium compounds in environmental remediation applications.

2. Aggregation Behavior with Surfactants

Another study explored the effects of europium chloride on the aggregation behavior of sodium dodecyl sulfate (SDS). Conductivity measurements revealed that the presence of Eu(III) ions altered micellization processes, suggesting potential applications in drug delivery systems where surfactant interactions are critical .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | EuCl3·6H2O |

| Appearance | Colorless crystalline solid |

| Molar Mass | 360.48 g/mol |

| Solubility | Soluble in water |

| Toxicity | Low (under controlled conditions) |

| Biological Interaction | Effect |

|---|---|

| Luminescence | Strong red emission |

| Oxidative Stress | Induces ROS production |

| Cellular Uptake | Influenced by surface adsorption |

Propiedades

IUPAC Name |

europium(3+);pentachloride;octadecahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.3Eu.18H2O/h5*1H;;;;18*1H2/q;;;;;3*+3;;;;;;;;;;;;;;;;;;/p-5 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSUROKKYXQBDY-UHFFFAOYSA-I |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Eu+3].[Eu+3].[Eu+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5Eu3H36O18+4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.